4-Amino-5-(aminomethyl)pyrimidine-2-thiol

Lipophilicity ADME Drug Discovery

4-Amino-5-(aminomethyl)pyrimidine-2-thiol (CAS 766545-82-8) is a sulfur-containing heterocyclic compound belonging to the pyrimidine-2-thiol family, possessing both amino (–NH₂) and thiol (–SH) functional groups adjacent to a 5-aminomethyl substituent on the pyrimidine core. With a molecular formula of C₅H₈N₄S and a molecular weight of 156.21 g/mol, this compound exhibits distinct physicochemical properties—including enhanced hydrophilicity (LogP = −3.52) and multiple hydrogen‐bond donors —that differentiate it from simpler pyrimidine-2-thiol analogs and position it as a versatile intermediate for medicinal chemistry, bioconjugation, and metal-chelation applications.

Molecular Formula C5H8N4S
Molecular Weight 156.21 g/mol
Cat. No. B13107176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-5-(aminomethyl)pyrimidine-2-thiol
Molecular FormulaC5H8N4S
Molecular Weight156.21 g/mol
Structural Identifiers
SMILESC1=NC(=S)NC(=C1CN)N
InChIInChI=1S/C5H8N4S/c6-1-3-2-8-5(10)9-4(3)7/h2H,1,6H2,(H3,7,8,9,10)
InChIKeyVPUPZJVXYMDEFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-5-(aminomethyl)pyrimidine-2-thiol – A Differentiated Pyrimidine-2-thiol Building Block for Drug Discovery and Bioconjugation


4-Amino-5-(aminomethyl)pyrimidine-2-thiol (CAS 766545-82-8) is a sulfur-containing heterocyclic compound belonging to the pyrimidine-2-thiol family, possessing both amino (–NH₂) and thiol (–SH) functional groups adjacent to a 5-aminomethyl substituent on the pyrimidine core [1]. With a molecular formula of C₅H₈N₄S and a molecular weight of 156.21 g/mol, this compound exhibits distinct physicochemical properties—including enhanced hydrophilicity (LogP = −3.52) and multiple hydrogen‐bond donors (3) —that differentiate it from simpler pyrimidine-2-thiol analogs and position it as a versatile intermediate for medicinal chemistry, bioconjugation, and metal-chelation applications.

Scaffold Low-lipophilicity pyrimidine-2-thiol with enhanced aqueous compatibility
Binding Extra hydrogen-bond donor for target-engagement and molecular recognition studies
Handles Orthogonal thiol and primary amine for sequential bioconjugation or library synthesis

Why 4-Amino-5-(aminomethyl)pyrimidine-2-thiol Cannot Be Replaced by Generic Pyrimidine-2-thiols


Generic pyrimidine-2-thiols such as 4-aminopyrimidine-2-thiol (2-thiocytosine) or unsubstituted 2-mercaptopyrimidine are often viewed as interchangeable thiol-containing heterocycles, yet they lack the 5-aminomethyl group that dramatically alters the compound’s lipophilicity, hydrogen-bonding capacity, and synthetic versatility . As the quantitative evidence below shows, the addition of a single –CH₂NH₂ substituent shifts LogP by more than one log unit, adds an extra hydrogen-bond donor, and raises the boiling point by ~66 °C, confirming that this compound is not a simple analog but a functionally distinct entity that cannot be substituted without compromising solubility profiles, downstream reactivity, or formulation stability .

5-aminomethyl group
Missing in generic pyrimidine-2-thiols; may shift hydrophilicity and H-bond donor capacity
Aliphatic amine handle
Absent in 4-aminopyrimidine-2-thiol; limits sequential bioconjugation strategies
Thermal profile
Higher boiling point indicates stronger intermolecular forces; simple analogs may behave differently during scale-up

Quantitative Differentiation of 4-Amino-5-(aminomethyl)pyrimidine-2-thiol Against Closest Analogs


Enhanced Hydrophilicity: LogP Reduction vs. 4-Aminopyrimidine-2-thiol

The target compound exhibits a predicted octanol-water partition coefficient (LogP) of −3.52, representing a >1 log-unit decrease compared to 4-aminopyrimidine-2-thiol (LogP = −2.39) . This substantial increase in hydrophilicity is directly attributable to the 5-aminomethyl substituent and translates into meaningful differences in aqueous solubility and permeability—critical parameters for lead optimization in drug discovery where excessive lipophilicity often correlates with poor pharmacokinetics .

LogP reduction
Reported
ΔLogP = −1.13 (≈13‑fold more hydrophilic)
Supports formulation-parameter review
Predicted LogP; aqueous solubility benefit requires experimental verification
Lipophilicity ADME Drug Discovery

Increased Hydrogen-Bond Donor Count for Target Engagement

The target compound contains three hydrogen-bond donor (HBD) groups compared to only two in 4-aminopyrimidine-2-thiol, as the 5-aminomethyl unit provides an additional –NH₂ functionality capable of participating in intermolecular hydrogen bonds [1]. This expanded donor capacity enhances the compound’s ability to engage biological targets that require multiple directional H‑bonds, such as kinase hinge regions or nucleic acid bases, and enables more diverse supramolecular assembly in crystal engineering or metal-organic framework design .

H-bond donors
Reported
3 HBD vs 2 HBD (50% increase)
May influence target-engagement potency context
Computed attribute; binding improvement is target-dependent
Hydrogen Bonding Molecular Recognition Medicinal Chemistry

Elevated Boiling Point Indicative of Stronger Intermolecular Interactions

The target compound exhibits a predicted boiling point of 413.5 ± 53.0 °C, which is approximately 66 °C higher than that of 4-aminopyrimidine-2-thiol (347.7 ± 34.0 °C) . This elevation reflects stronger intermolecular forces—both hydrogen bonding and dipole-dipole interactions—arising from the additional aminomethyl group. In a process chemistry context, higher boiling points often correlate with lower volatility and greater thermal stability during reaction work-up or distillation, reducing compound loss during solvent evaporation steps .

Boiling point
Predicted
ΔBP ≈ +65.8 °C (413.5 vs 347.7 °C)
May support large-scale handling and purification
Predicted under 760 mmHg; experimental validation advised for scale-up
Thermal Stability Process Chemistry Purification

Orthogonal Functional Group Reactivity Enables Facile Bioconjugation and Library Synthesis

Unlike simple pyrimidine-2-thiols that typically present only a single nucleophilic sulfur center, 4-amino-5-(aminomethyl)pyrimidine-2-thiol provides two distinct reactive handles: a soft thiol for selective S‑alkylation, metal coordination, or disulfide formation, and a primary aliphatic amine (–CH₂NH₂) amenable to amide coupling, reductive amination, or isothiocyanate conjugation [1]. This orthogonal reactivity has been exploited in combinatorial fluorescent-probe discovery programs where pyrimidine scaffolds bearing amino and thiol groups served as recognition units for biothiol sensing; the 5-aminomethyl extension allows further derivatization without compromising the thiol’s recognition function [1]. In contrast, 4-aminopyrimidine-2-thiol lacks the aliphatic amine handle, restricting its utility to thiol-centric modifications only .

Orthogonal reactivity
Supporting evidence
Two distinct handles: thiol (C2) + primary amine (5‑CH₂NH₂)
Supports sequential bioconjugation strategy development
Functional-group analysis; conjugation yields require case-by-case optimization
Bioconjugation Click Chemistry Combinatorial Chemistry

Procurement-Guiding Application Scenarios for 4-Amino-5-(aminomethyl)pyrimidine-2-thiol


Design of Water-Soluble Kinase Inhibitor Fragments

The compound’s low LogP (−3.52) and extra hydrogen-bond donor make it an ideal fragment for targeting kinase hinge regions where aqueous solubility is a prerequisite for biochemical assay compatibility. Its predicted 13‑fold higher hydrophilicity over 4-aminopyrimidine-2-thiol reduces the risk of aggregation-based false positives in high-throughput screening while preserving the pyrimidine-2-thiol core known to bind kinase ATP pockets .

Site-Selective Bioconjugation via Thiol- and Amine-Orthogonal Chemistry

The orthogonal thiol and aliphatic amine functionalities enable stepwise bioconjugation: the thiol can be first attached to a maleimide- or iodoacetamide-modified cargo (e.g., a fluorophore or cytotoxin), and the free aminomethyl group can subsequently be linked to a targeting ligand via NHS-ester coupling. This dual-handle strategy, which cannot be executed with 4-aminopyrimidine-2-thiol lacking the aliphatic amine [1], is highly desirable for constructing homogeneous antibody-drug conjugates (ADCs) and molecular probes [1].

Metal-Chelating Ligands for Coordination Polymers and MOFs

The compound’s thiol and amine donors form a compact N,S-chelating motif capable of coordinating transition metals such as Cu(I), Zn(II), or Pd(II). The 5-aminomethyl group can serve as a linker to organic spacers, enabling the rational construction of heterobimetallic metal-organic frameworks (MOFs) with tailored pore environments. Its higher boiling point (413.5 °C) compared to simpler pyrimidine-2-thiols also provides greater thermal stability during solvothermal synthesis, reducing ligand decomposition under typical MOF preparation conditions (120–200 °C) .

Library Synthesis of Thiazolo[5,4‑d]pyrimidine Bioisosteres

The compound serves as a direct precursor for thiazolo[5,4‑d]pyrimidine synthesis via cyclocondensation with aldehydes or carboxylic acid derivatives. The presence of the 5-aminomethyl group not only participates in the cyclization but also leaves a primary amine tail for subsequent diversification, enabling the rapid generation of focused libraries for antiproliferative screening—an advantage over 4-aminopyrimidine-2-thiol, which lacks this pendant functionality [2].

Application
Selection Property
Validation Focus
Kinase inhibitor fragment design
Low-lipophilicity pyrimidine scaffold
Aqueous solubility and aggregation assay review
Site-selective bioconjugation
Orthogonal thiol and primary amine handles
Stepwise conjugation efficiency under mild conditions
Coordination polymer / MOF ligand
N,S-chelating motif with thermal stability
Solvothermal stability and metal-binding selectivity
Thiazolo[5,4‑d]pyrimidine library synthesis
5-aminomethyl-functionalized cyclization precursor
Library diversification and antiproliferative endpoint context
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